Sabrac
CAS No.:
Cat. No.: VC13807743
Molecular Formula: C20H40BrNO3
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H40BrNO3 |
|---|---|
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 2-bromo-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide |
| Standard InChI | InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1 |
| Standard InChI Key | KXLZSKTVZMRRCY-RBUKOAKNSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CBr)O |
| SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O |
Introduction
Chemical Identity and Structural Characteristics
Sabrac (2-bromo-N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]acetamide) is characterized by a 17-carbon sphingoid backbone modified with bromoacetamide at the C1 position . Nuclear Magnetic Resonance (NMR) spectroscopy confirms the (1S,2R) stereochemistry critical for target engagement, while Mass Spectrometry (MS) verifies the molecular ion peak at m/z 422.4 . The compound's boron-dipyrromethene (BODIPY) moiety enables fluorescence emission at 515 nm, facilitating subcellular localization studies .
Table 1: Key Physicochemical Properties of Sabrac
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>40</sub>BrNO<sub>3</sub> | |
| Molecular Weight | 422.4 g/mol | |
| CAS Number | 886212-98-2 | |
| Purity | ≥95% | |
| λ<sub>ex</sub>/λ<sub>em</sub> | 488/515 nm |
Synthetic Methodology and Analytical Validation
Sabrac synthesis begins with sphingosine acylation using bromoacetyl bromide in dichloromethane, catalyzed by triethylamine (70-85% yield). Critical reaction parameters include:
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Temperature: 0–4°C during acylation
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient)
The synthetic route enables modular modification:
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Acyl Chain Variation: C12–C20 chains modulate membrane permeability
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Fluorophore Conjugation: BODIPY derivatives maintain AC inhibition (IC<sub>50</sub> 58–64 nM) while enabling live-cell imaging
Mechanism of Action: Targeting Acid Ceramidase
Sabrac covalently inhibits AC via Cys<sup>143</sup> alkylation in the enzyme's active site . This irreversible binding:
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Elevates intracellular ceramides (30-fold C12-ceramide increase in TS603 glioma cells)
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Activates dual apoptotic pathways:
Table 2: Enzymatic Selectivity Profile
| Target | IC<sub>50</sub> (nM) | Selectivity vs. AC |
|---|---|---|
| Acid Ceramidase | 52 | 1x |
| Neutral Ceramidase | >3000 | 58x |
| Papain | >3000 | 58x |
| Data from |
Therapeutic Applications in Oncology
IDH1-Mutated Glioma Specificity
In IDH1<sup>R132H</sup> oligodendroglioma models:
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Cytotoxicity: IC<sub>50</sub> 1.2 µM vs. 8.7 µM in IDH1 wild-type
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Mechanistic Basis: Mutant IDH1-induced 2-HG accumulation sensitizes to ceramide-mediated apoptosis
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In Vivo Efficacy: 15 mg/kg i.p. dosing (5×/week) extends median survival by 40% (p < 0.01)
Prostate Cancer Models
In PC3 MC cells:
Diagnostic and Imaging Applications
Sabrac derivatives enable AC activity mapping via:
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Direct Fluorescence: BODIPY-Sabrac (K<sub>d</sub> 49 nM) localizes to lysosomes
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Click Chemistry: Azide-SOBRAC + DBCO-fluorophore permits super-resolution imaging
Figure 1: Imaging Workflow
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Probe incubation (1 µM, 30 min)
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Washout (PBS ×3)
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Click reaction (10 µM DBCO-Cy5, 15 min)
Emerging Research Directions
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